2,6-Bis(triMethyltin)-dioctyl-
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Overview
Description
2,6-Bis(triMethyltin)-dioctyl- is an organotin compound characterized by the presence of two trimethyltin groups attached to a dioctyl backbone. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(triMethyltin)-dioctyl- typically involves the reaction of dioctyl precursors with trimethyltin chloride in the presence of a suitable base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: Room temperature to reflux
Base: Triethylamine or sodium hydride
Industrial Production Methods
Industrial production of 2,6-Bis(triMethyltin)-dioctyl- follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems
Continuous monitoring: To ensure the purity and yield of the product
Purification: Techniques such as distillation or recrystallization to obtain high-purity 2,6-Bis(triMethyltin)-dioctyl-
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(triMethyltin)-dioctyl- undergoes various types of chemical reactions, including:
Substitution reactions: Where the trimethyltin groups can be replaced by other nucleophiles
Oxidation reactions: Leading to the formation of organotin oxides
Reduction reactions: Resulting in the formation of lower oxidation state tin compounds
Common Reagents and Conditions
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable solvent like THF or dichloromethane
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed
Substitution: Formation of new organotin compounds with different functional groups
Oxidation: Formation of organotin oxides
Reduction: Formation of lower oxidation state tin compounds
Scientific Research Applications
2,6-Bis(triMethyltin)-dioctyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis
Biology: Studied for its potential biological activity and interactions with biomolecules
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent
Industry: Utilized in the production of advanced materials and coatings
Mechanism of Action
The mechanism of action of 2,6-Bis(triMethyltin)-dioctyl- involves its interaction with molecular targets such as enzymes and receptors. The trimethyltin groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This can result in various biological effects, including enzyme inhibition and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(trimethyltin)-4,8-dioctyloxybenzo[1,2-b:3,4-b]dithiophene
- 2,6-Bis(1H-imidazol-2-yl)pyridine
- 2,6-Bis(1,2,3-triazol-4-yl)pyridine
Uniqueness
2,6-Bis(triMethyltin)-dioctyl- is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers:
- Higher reactivity : Due to the presence of trimethyltin groups
- Versatility : In undergoing various chemical reactions
- Potential biological activity : Making it a candidate for medicinal research
Properties
Molecular Formula |
C56H90S4Sn2 |
---|---|
Molecular Weight |
1129.0 g/mol |
IUPAC Name |
[4,8-bis(4,5-dioctylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C50H72S4.6CH3.2Sn/c1-5-9-13-17-21-25-29-39-37-45(53-43(39)31-27-23-19-15-11-7-3)47-41-33-35-52-50(41)48(42-34-36-51-49(42)47)46-38-40(30-26-22-18-14-10-6-2)44(54-46)32-28-24-20-16-12-8-4;;;;;;;;/h33-34,37-38H,5-32H2,1-4H3;6*1H3;; |
InChI Key |
LYAUAXDJHZCGBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(SC(=C1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=C(S5)CCCCCCCC)CCCCCCCC)[Sn](C)(C)C)CCCCCCCC |
Origin of Product |
United States |
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